
1-Isobutyl-3-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Isobutyl-3-methyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the reaction of pyrazole with isobutylamine under specific conditions. Another approach is the reaction of pyrazole with isobutyl isocyanate. These reactions typically require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-Isobutyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isobutyl-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isobutyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
1-Isobutyl-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazol-4-amine: This compound has a similar structure but lacks the isobutyl group, which may result in different chemical and biological properties.
N-benzyl-1-isobutyl-3-methyl-1H-pyrazol-4-amine: This compound has an additional benzyl group, which can influence its reactivity and applications.
Isobutyl[(1-isobutyl-1H-pyrazol-3-yl)methyl]amine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-6(2)4-11-5-8(9)7(3)10-11/h5-6H,4,9H2,1-3H3 |
InChI Key |
KXNUKHOPPHEZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2H-benzotriazol-2-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B10905152.png)
![N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10905163.png)
![N'~4~,N'~5~-bis[(E)-(2,4-dichlorophenyl)methylidene]-1H-imidazole-4,5-dicarbohydrazide](/img/structure/B10905166.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B10905171.png)
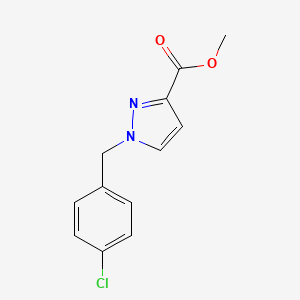
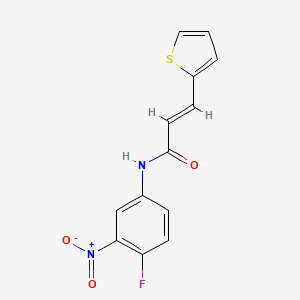
![3-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B10905183.png)
![N'-[(E)-(2-hydroxy-3-methyl-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B10905186.png)
![2-hydroxy-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B10905200.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(5-nitrofuran-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10905203.png)
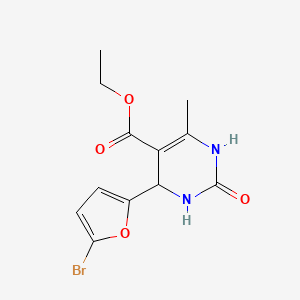
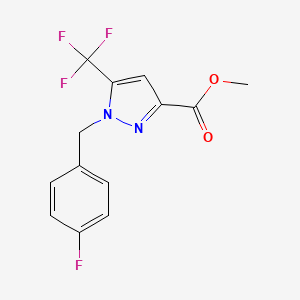
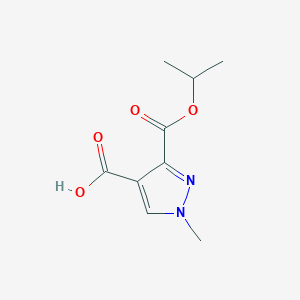
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[4-({[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-4-phenylquinazolin-6-yl}acetamide](/img/structure/B10905220.png)
